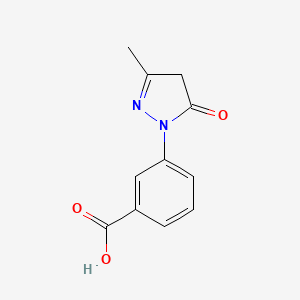
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported. Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of N-guanidinosuccinimide with amines under microwave irradiation has been reported .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, the class of compounds to which 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment .
Polymer Chemistry
1,2,3-Triazoles have found applications in polymer chemistry . Their unique structure and properties make them suitable for various applications in this field .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry due to their ability to form a variety of non-covalent bonds with enzymes and receptors .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is useful in various biological and medical applications .
Chemical Biology
1,2,3-Triazoles have applications in chemical biology . They are used in the synthesis of various biologically active compounds .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to create compounds that emit fluorescence, which is useful in various imaging applications .
Materials Science
1,2,3-Triazoles have found applications in materials science . Their unique properties make them suitable for the synthesis of various materials .
Mechanism of Action
Target of Action
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex compound with multiple potential targets. It has been suggested that it may interact with lanosterol 14α-demethylase (CYP51) , a key enzyme in the biosynthesis of sterols in fungi and is a target for azole antifungals . It may also interact with DNA , acting as a DNA synthesis inhibitor .
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, when interacting with CYP51, it may inhibit the enzyme’s activity, disrupting sterol biosynthesis . As a DNA synthesis inhibitor, it can interfere with DNA replication, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The compound’s interaction with CYP51 disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption can lead to cell membrane instability and ultimately cell death. When acting as a DNA synthesis inhibitor, it interferes with the DNA replication process, which can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s action can lead to significant molecular and cellular effects. Its potential inhibition of CYP51 can lead to cell membrane instability and cell death in fungi . As a DNA synthesis inhibitor, it can cause cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which it is present. For instance, the compound’s extensive hydrogen bonding interactions can contribute to its high density, insensitivity, and thermal stability .
properties
IUPAC Name |
5-amino-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWYSGGQFFAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363523 |
Source


|
| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
20419-66-3 |
Source


|
| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














